(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate

Descripción

Molecular Identity and Significance

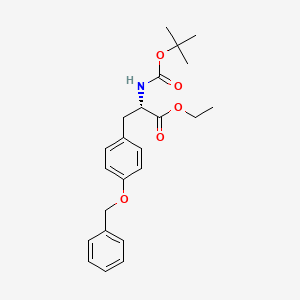

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate stands as a paradigmatic example of modern protected amino acid derivatives, embodying the sophisticated approach to synthetic organic chemistry that characterizes contemporary pharmaceutical and peptide research. The compound possesses the molecular formula C₂₃H₂₉NO₅ with a molecular weight of 399.48 grams per mole, features that place it among the more complex protected amino acid derivatives in current use. Its CAS registry number 127132-32-5 and MDL number MFCD26407317 reflect its established status within the chemical literature and commercial databases.

The structural architecture of this compound reveals three distinct protecting group strategies operating in concert. The tert-butoxycarbonyl group protects the amino function, providing acid-labile protection that can be selectively removed under mild acidic conditions. The benzyloxy substituent on the para position of the phenyl ring serves as a protecting group for what would otherwise be a phenolic hydroxyl, offering hydrogenolytic cleavage under catalytic conditions. The ethyl ester protects the carboxyl function, allowing for basic hydrolysis when deprotection is required.

The stereochemical designation (S) indicates that this compound maintains the natural L-amino acid configuration, which is crucial for biological activity and compatibility with natural peptide structures. This stereochemical integrity makes the compound particularly valuable in the synthesis of bioactive molecules where chirality plays a determining role in function and efficacy. The compound can be viewed as a protected derivative of tyrosine, with the phenolic hydroxyl masked by the benzyloxy group, representing a sophisticated approach to amino acid derivatization.

Historical Context in Protected Amino Acid Chemistry

The development of amino acid protecting group chemistry can be traced to the fundamental need for selective functional group manipulation in complex molecular synthesis. The tert-butoxycarbonyl protecting group, which features prominently in this compound, emerged from pioneering work in the mid-twentieth century as researchers sought reliable methods for amino protection that could be removed under mild conditions. Di-tert-butyl dicarbonate, the reagent used to install tert-butoxycarbonyl protection, was developed as an improvement over earlier protecting group strategies that often required harsh conditions for installation or removal.

Historical patents from the early 2000s document the refinement of tert-butoxycarbonyl protection methodologies, particularly focusing on the use of acetone-water solvent systems with triethylamine as a base. These developments represented significant improvements in terms of reaction efficiency, product purity, and environmental considerations compared to earlier methods. The patent literature reveals that researchers achieved yields of 60% or higher for various tert-butoxycarbonyl-protected amino acids using these improved conditions, with reaction times reduced to as little as 0.5 to 4 hours.

The integration of multiple protecting groups, as exemplified in this compound, reflects the evolution of synthetic strategy toward orthogonal protection schemes. The concept of orthogonality in protecting group chemistry emerged from the recognition that complex synthetic targets required multiple protecting groups that could be removed independently without affecting other protected functions. The benzyloxy protecting group for phenolic functions, the tert-butoxycarbonyl group for amines, and ester protection for carboxylic acids represent three protecting group families that can be removed under entirely different conditions, providing synthetic chemists with unprecedented flexibility.

Research from the 1990s and early 2000s documented the systematic development of these orthogonal protecting group strategies, with particular attention to the compatibility of different protecting groups under various reaction conditions. The synthesis of beta,beta-dimethylated amino acid building blocks utilizing sophisticated protecting group strategies demonstrated the maturation of this field, showing how multiple protecting groups could be maintained through complex synthetic sequences.

Position in Contemporary Chemical Research

Contemporary research involving this compound and related compounds has focused primarily on their utility as chiral building blocks in the synthesis of complex organic molecules. Recent studies have demonstrated the compound's value in the preparation of novel amino acid derivatives and peptide analogs, particularly those requiring precise stereochemical control. The compound's multiple protecting groups allow for selective manipulation of different functional groups in a controlled sequence, making it particularly valuable for complex synthetic transformations.

Current research methodologies have expanded the scope of reactions that can be performed on multiply-protected amino acid derivatives. Nucleophilic substitution reactions using chiral triflate esters have been reported to proceed with good yields when 4-tert-butoxycarbonyl-aminopiperidine is used as a nucleophile, achieving yields ranging from 48% to 81% depending on the specific substrate. These reactions demonstrate the compatibility of the tert-butoxycarbonyl protecting group with various electrophilic partners and reaction conditions.

The synthesis of novel nitrogen-containing heterocycles has emerged as another significant application area for compounds of this type. Research has shown that tert-butoxycarbonyl-protected amino derivatives can be successfully incorporated into complex ring systems while maintaining their protecting group integrity. These transformations often involve the formation of new carbon-nitrogen bonds under conditions that would be incompatible with unprotected amino groups, highlighting the critical role of protection in enabling these synthetic transformations.

Analytical characterization of these compounds has benefited from advances in spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. Contemporary research routinely employs one-dimensional and two-dimensional proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and nitrogen-15 nuclear magnetic resonance spectroscopy to fully characterize complex protected amino acid derivatives. These techniques have revealed detailed information about conformational preferences and molecular dynamics in solution, contributing to a deeper understanding of how protecting groups influence molecular behavior.

Relevance as a Chiral Building Block

The stereochemical integrity of this compound makes it particularly valuable as a chiral building block in asymmetric synthesis. The (S)-configuration at the alpha-carbon corresponds to the natural L-amino acid configuration, ensuring compatibility with biological systems and natural peptide structures. This stereochemical relationship is crucial for applications in pharmaceutical chemistry, where the wrong stereoisomer can have dramatically different biological activity or even adverse effects.

The compound's utility as a chiral building block extends beyond simple peptide synthesis to include the preparation of complex chiral molecules with multiple stereogenic centers. Research has demonstrated that the stereochemical information present in the amino acid core can be effectively transmitted to newly formed stereogenic centers through various synthetic transformations. This phenomenon, known as stereocontrol or asymmetric induction, allows synthetic chemists to access complex chiral molecules with high stereochemical purity using relatively simple starting materials.

Recent synthetic methodologies have exploited the chiral information in protected amino acid derivatives to achieve high levels of enantioselectivity in carbon-carbon bond forming reactions. Studies involving related tert-butoxycarbonyl-protected amino derivatives have reported enantiomeric ratios of up to 92:8 in certain transformations, demonstrating the power of amino acid-derived chiral auxiliaries. These results represent some of the highest levels of asymmetric induction observed in organolithium-based transformations, highlighting the exceptional effectiveness of this approach.

The protecting group pattern present in this compound offers unique advantages for chiral building block applications. The tert-butoxycarbonyl group can be selectively removed under acidic conditions without affecting the benzyloxy or ester protecting groups, allowing for sequential functional group manipulation while preserving stereochemical integrity. This selectivity enables synthetic strategies where the amino group can be deprotected and functionalized while maintaining protection of other reactive sites, providing precise control over the order of synthetic operations.

Contemporary applications of this compound in chiral building block synthesis have expanded to include the preparation of novel dipeptide analogs containing heterocyclic moieties. Research has shown that combination with other chiral amino acid derivatives can yield new chiral nitrogen-containing heterocycles with potential pharmaceutical applications. These synthetic approaches demonstrate the versatility of multiply-protected amino acid derivatives in accessing structural diversity while maintaining stereochemical control throughout complex synthetic sequences.

Propiedades

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)29-23(2,3)4)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,24,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXKVARHPPUWMG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions.

Formation of the ester: The ester group is introduced through esterification reactions.

Benzylation: The phenyl group is benzylated to introduce the benzyloxy group.

Chiral resolution: The final step involves chiral resolution to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it suitable for:

- Drug Design : The compound serves as a scaffold for designing new drugs targeting various diseases, particularly those related to the central nervous system due to its ability to cross the blood-brain barrier.

Anticancer Research

Research indicates that derivatives of this compound exhibit anticancer properties. Studies have demonstrated that modifications to the benzyloxy and Boc groups can lead to increased cytotoxicity against cancer cell lines. For example, compounds derived from this structure have shown promise in inhibiting tumor growth in vitro .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly as a potential inhibitor of proteases involved in disease mechanisms. Its structural features allow it to interact with active sites of enzymes, providing insights into enzyme kinetics and inhibition mechanisms .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects .

Case Study 2: Synthesis Optimization

Another research article focused on optimizing the synthesis of this compound for large-scale production. The study highlighted modifications in reaction conditions that improved yield and purity, making it more feasible for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of (S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Substituent Position on the Phenyl Ring

- Target Compound : The para-benzyloxy group on the phenyl ring (4-position) optimizes electronic effects and steric accessibility, favoring interactions in biological systems or subsequent reactions.

- Meta-Substituted Analog: Ethyl 3-(3-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate () features a meta-benzyloxy group. This positional isomerism may reduce solubility or alter binding affinities due to differing electronic distributions and steric hindrance .

Ester Group Variation

- Ethyl Ester : Offers a balance between stability and reactivity, making it suitable for stepwise synthesis.

- tert-Butyl Ester : Enhanced stability under acidic/basic conditions but limits reactivity due to steric bulk .

- Methyl Ester : Higher reactivity but lower stability, often requiring careful handling .

Functional Group Diversity

- Boc-Protected Amine : Common across all analogs, ensuring amine protection during synthetic steps.

- Benzyloxy Group : In the target compound, this serves as a hydroxyl-protecting group, whereas:

Actividad Biológica

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate, with the CAS number 127132-32-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₉H₂₉NO₅

- Molecular Weight : 399.48 g/mol

- InChIKey : YDXKVARHPPUWMG-FQEVSTJZSA-N

- Storage Conditions : Recommended at 2-8°C

The compound's biological activity can be attributed to its structural components, particularly the benzyloxy and tert-butoxycarbonyl groups, which may influence its interaction with biological targets. The presence of these moieties suggests potential roles in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting mitotic processes. For instance, compounds with similar structures have been shown to target kinesins involved in mitosis, leading to multipolar spindle formation and cell death in cancer cells .

- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor of certain enzymes critical in metabolic pathways. Its structural analogs have demonstrated significant inhibitory effects on enzymes linked to cancer progression and other diseases .

- Neuroprotective Effects : There is emerging evidence that compounds with similar frameworks may offer neuroprotective benefits by modulating neurotransmitter levels or providing antioxidant effects .

Study 1: Anticancer Efficacy

In a study focused on the anticancer properties of structurally related compounds, researchers found that this compound exhibited micromolar inhibition against specific cancer cell lines. The study utilized a multipolar spindle assay to evaluate the compound's effectiveness in inducing cell death through aberrant mitotic spindles.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 15 | DLD1 (Colon Cancer) |

| Control Compound | 5 | DLD1 (Colon Cancer) |

Study 2: Enzyme Inhibition Profile

Another study evaluated the enzyme inhibition profile of the compound using high-throughput screening methods. The results indicated that the compound could effectively inhibit enzymes involved in tumor growth.

| Enzyme Target | Inhibition Type | IC50 (μM) |

|---|---|---|

| HSET | Competitive | 10 |

| Eg5 | Non-competitive | 20 |

Safety Profile

The safety data for this compound indicate potential hazards:

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed)

- Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Q & A

Q. What are the standard synthetic routes for preparing (S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:

- Coupling reactions : Use of tert-butoxycarbonyl (Boc)-protected intermediates and benzyloxy-substituted phenyl groups. For example, coupling Boc-amino acids with ethyl esters under conditions involving reagents like diphenyl-2-pyridylphosphine and DIAD in THF .

- Deprotection and functionalization : Selective removal of protecting groups (e.g., benzyloxy groups via hydrogenolysis with Pd/C) followed by re-protection of amines .

- Purification : Column chromatography (e.g., ISCO columns with gradients of ethyl acetate/hexanes) and LC-MS for tracking reaction progress .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying stereochemistry and substituent positions. For example, aromatic protons in the benzyloxy group appear as distinct multiplets at δ 7.20–7.65 ppm, while tert-butyl groups show singlets near δ 1.2 ppm .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm molecular weight (e.g., [M+H]+ = 391.20) and purity (>99%) .

- High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (e.g., observed 650.3016 vs. calculated 650.3019) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

- Methodological Answer :

- Cross-validation : Compare experimental NMR/HRMS data with computational predictions (e.g., DFT-calculated chemical shifts) or literature analogs (e.g., ethyl 3-(4-(benzyloxy)phenyl)propanoate derivatives) .

- Isotopic labeling : Use deuterated solvents or synthetic deuterated intermediates to assign ambiguous proton signals .

- 2D NMR techniques : Employ COSY, HSQC, or NOESY to resolve overlapping peaks and confirm spatial arrangements .

Q. What strategies improve reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Optimize coupling conditions : Replace standard carbodiimides (e.g., DCC) with uronium salts (HATU/HBTU) to enhance efficiency in amide bond formation .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for Suzuki-Miyaura couplings involving boronic esters, as seen in related biphenyl syntheses .

- In-situ monitoring : Employ LC-MS or TLC to terminate reactions at optimal conversion points, minimizing side products .

Q. How can the Boc group’s stability be leveraged in designing biological activity assays?

- Methodological Answer :

- Controlled deprotection : Use trifluoroacetic acid (TFA) or HCl/dioxane to remove the Boc group under mild conditions, enabling selective generation of free amines for target binding studies .

- pH-dependent stability : Design assays at physiological pH (7.4) to retain the Boc group during initial screening, then assess activity post-deprotection .

- Comparative studies : Synthesize analogs with alternative protecting groups (e.g., Fmoc) to evaluate Boc’s impact on solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.